molecular formula C11H18N4O3 B13791044 Acetamide, 2-(dimethylamino)-N-(2,4-dioxo-1,3,6-trimethyl-1,2,3,4-tetrahydro-5-pyrimidinyl)- CAS No. 97703-23-6

Acetamide, 2-(dimethylamino)-N-(2,4-dioxo-1,3,6-trimethyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-

Cat. No.: B13791044
CAS No.: 97703-23-6
M. Wt: 254.29 g/mol
InChI Key: BEBYZFAJWKKQPG-UHFFFAOYSA-N
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Description

Acetamide, 2-(dimethylamino)-N-(2,4-dioxo-1,3,6-trimethyl-1,2,3,4-tetrahydro-5-pyrimidinyl)- is a structurally complex acetamide derivative featuring a dimethylamino substituent on the acetamide moiety and a substituted pyrimidinyl group. The pyrimidine ring is partially hydrogenated (tetrahydro), with methyl groups at positions 1, 3, and 6, and oxo groups at positions 2 and 3. This compound’s structural uniqueness arises from the combination of a flexible dimethylamino-acetamide chain and a rigid, substituted pyrimidine core, which may influence its physicochemical and biological properties .

Properties

CAS No.

97703-23-6

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

2-(dimethylamino)-N-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)acetamide

InChI

InChI=1S/C11H18N4O3/c1-7-9(12-8(16)6-13(2)3)10(17)15(5)11(18)14(7)4/h6H2,1-5H3,(H,12,16)

InChI Key

BEBYZFAJWKKQPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)NC(=O)CN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on both the acetamide and pyrimidine moieties, leading to variations in properties such as solubility, stability, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Acetamide-Pyrimidine Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound : Acetamide, 2-(dimethylamino)-N-(2,4-dioxo-1,3,6-trimethyl-1,2,3,4-tetrahydro-5-pyrimidinyl)- - Acetamide: 2-(dimethylamino)
- Pyrimidine: 1,3,6-trimethyl, 2,4-dioxo, tetrahydro
Not explicitly provided Hypothesized enhanced lipophilicity due to methyl groups; potential CNS activity due to dimethylamino group .
N-(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-(2-methoxyethyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide - Acetamide: 2-(thiazolidinone)
- Pyrimidine: 1-propyl, 6-amino
- Methoxyethyl side chain
Not explicitly provided Thiazolidinone moiety may confer anti-diabetic or antimicrobial activity; methoxyethyl enhances solubility .
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(diethylamino)acetamide - Acetamide: 2-(diethylamino)
- Pyrimidine: 1,3-dimethyl, 6-amino
~323.41 (calculated) Diethylamino group increases lipophilicity compared to dimethylamino; potential prolonged metabolic half-life .
Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)-2-hydroxy - Acetamide: 2-hydroxy
- Pyrimidine: 1-methyl, 6-amino
~240.23 (calculated) Hydroxy group improves water solubility; potential for metal chelation or antioxidant activity .
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)octanamide - Acetamide: octanamide chain
- Pyrimidine: 1,3-dimethyl, 6-amino
~365.47 (calculated) Long alkyl chain enhances membrane permeability; likely optimized for topical or lipid-targeted delivery .

Key Insights :

Substituent Effects on Solubility: Hydrophilic groups (e.g., hydroxy in , methoxyethyl in ) improve aqueous solubility, favoring systemic bioavailability. Lipophilic groups (e.g., octanamide in , diethylamino in ) enhance membrane permeability but may reduce solubility.

Bioactivity Correlations: Thiazolidinone-containing analogs (e.g., ) are associated with antidiabetic and antimicrobial activities due to the heterocyclic sulfur ring’s electronic properties. Dimethylamino and diethylamino groups (e.g., ) may influence CNS penetration or receptor binding via amine-mediated interactions.

Synthetic Approaches: Many analogs are synthesized via condensation reactions between substituted pyrimidines and acylating agents (e.g., chloroacetyl derivatives in ). The target compound may be synthesized using DMF-DMA-mediated enaminone formation, a common method for pyrimidine-acetamide hybrids .

Notes

Limitations of Data : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the evidence. Inferences are drawn from structural analogs and general pyrimidine pharmacology .

Synthetic Feasibility: The compound’s synthesis likely parallels methods for related enaminone-pyrimidine hybrids, but optimization may be required due to steric hindrance from the 1,3,6-trimethyl groups .

Research Gaps: Comparative studies on substituent effects (methyl vs. propyl, dimethylamino vs. diethylamino) are needed to clarify structure-activity relationships.

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